molecular formula C13H19ClN2O2 B1398364 N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride CAS No. 599184-29-9

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1398364
CAS No.: 599184-29-9
M. Wt: 270.75 g/mol
InChI Key: MCUADTYGFHKLLG-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride” is a compound with the molecular weight of 256.73 . The IUPAC name for this compound is N-(4-methoxyphenyl)-2-pyrrolidinecarboxamide hydrochloride .


Physical and Chemical Properties Analysis

“this compound” is a compound with the molecular weight of 256.73 . It is a powder that is stored at room temperature .

Biochemical Analysis

Biochemical Properties

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . The nature of these interactions involves the modification of mitochondrial proteins, leading to improved neuronal tolerance to ischemia and inhibition of mitochondrial apoptosis pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by enhancing mitochondrial homeostasis and bioenergy, particularly under ischemic-like conditions . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by promoting O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification known to link metabolism to cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with mitochondrial proteins, leading to enhanced O-GlcNAcylation. This modification plays a crucial role in maintaining mitochondrial network homeostasis and protecting neurons under stress conditions . The compound exerts its effects by inhibiting the mitochondrial apoptosis pathway and improving mitochondrial bioenergy, which are critical for cell survival under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in enhancing mitochondrial protein O-GlcNAcylation over extended periods . Long-term studies indicate that the compound maintains its protective effects on mitochondrial homeostasis and bioenergy, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at optimal dosages, the compound enhances mitochondrial protein O-GlcNAcylation and improves neuronal tolerance to ischemia . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include the enhancement of O-GlcNAcylation of mitochondrial proteins . This modification is a key metabolic sensor that links nutrient availability to cellular function, thereby playing a crucial role in maintaining cellular homeostasis under stress conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with mitochondrial proteins . The compound is effectively localized to mitochondria, where it exerts its protective effects by enhancing O-GlcNAcylation and maintaining mitochondrial network homeostasis .

Subcellular Localization

This compound is primarily localized to the mitochondria within cells . This subcellular localization is critical for its activity, as it targets mitochondrial proteins for O-GlcNAcylation, thereby enhancing mitochondrial homeostasis and bioenergy . The compound’s localization to mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle .

Properties

IUPAC Name

N-(4-methoxyphenyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10;/h4-7,10,14H,2-3,8-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUADTYGFHKLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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